molecular formula C24H20FN3O3S B2694442 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 920213-24-7

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No. B2694442
CAS RN: 920213-24-7
M. Wt: 449.5
InChI Key: RHWWNVTYGWESHL-UHFFFAOYSA-N
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Description

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide (referred to as Compound X) is a novel sulfonamide derivative that has attracted attention due to its potential as a therapeutic agent. This compound has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In

Scientific Research Applications

Antibacterial and Antimicrobial Applications

Aiming to develop new antibacterial agents, Azab et al. (2013) synthesized heterocyclic compounds containing a sulfonamido moiety, demonstrating high antibacterial activities in certain derivatives (Azab, Youssef, & El-Bordany, 2013). Similarly, Sarvaiya, Gulati, and Patel (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds, evaluating their antimicrobial activity against various bacteria and fungi, indicating the potential for pharmaceutical applications in combating infections (Sarvaiya, Gulati, & Patel, 2019).

Anticancer Activity

Mehvish and Kumar (2022) synthesized 3(2h)-one pyridazinone derivatives with potential anti-oxidant activity, aiming for anticancer applications. These compounds were demonstrated for in-vitro antioxidant activity and evaluated through molecular docking studies, suggesting their utility in cancer treatment strategies (Mehvish & Kumar, 2022).

Environmental Impact Studies

Investigations into the environmental impacts of perfluorinated chemicals, such as perfluorooctanoate (PFOA) and perfluorooctanesulfonate (PFOS), have revealed their potential to interfere with mitochondrial metabolic pathways and induce peroxisome proliferation (Starkov & Wallace, 2002). Zhang et al. (2020) reviewed the environmental biodegradability of perfluoroalkyl acid precursors, highlighting the significance of understanding the environmental fate and effects of these compounds (Zhang et al., 2020).

Drug Metabolism and Biocatalysis

Zmijewski et al. (2006) explored the application of biocatalysis to drug metabolism, specifically the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis, demonstrating the potential for using microbial-based systems to produce drug metabolites for further research (Zmijewski et al., 2006).

properties

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3S/c25-21-10-6-20(7-11-21)23-14-15-24(28-27-23)31-17-16-26-32(29,30)22-12-8-19(9-13-22)18-4-2-1-3-5-18/h1-15,26H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWWNVTYGWESHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide

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